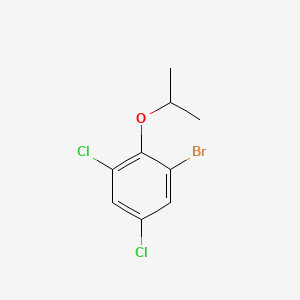

1-Bromo-3,5-dichloro-2-isopropoxybenzene

Description

Properties

Molecular Formula |

C9H9BrCl2O |

|---|---|

Molecular Weight |

283.97 g/mol |

IUPAC Name |

1-bromo-3,5-dichloro-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5H,1-2H3 |

InChI Key |

NYCQMPYLSAYYOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Cl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Common Reagents and Conditions:

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of 1-bromo-3,5-dichloro-2-isopropoxybenzene can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce the corresponding bromo- and chloro-substituted benzene derivatives.

Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-3,5-dichloro-2-isopropoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved can vary, but they often include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron Effects: The chlorine and fluorine substituents in analogs like 1-bromo-3,5-difluorobenzene are electron-withdrawing, enhancing electrophilic substitution reactivity.

- Steric Effects : The isopropoxy group introduces moderate steric hindrance compared to smaller substituents (e.g., -F, -CH₃) but less than bulky groups like -C(CH₃)₃. This balance may influence reaction rates in cross-coupling reactions .

Reactivity in Coupling Reactions

- Palladium-Catalyzed Cross-Coupling: Fluorinated analogs (e.g., 1-bromo-3,5-difluorobenzene) undergo efficient lithiation with LDA, followed by cross-coupling with vinyl trifluoroborate to yield monomers for TSCT polymers . The target compound’s chlorine substituents may slow lithiation due to stronger electron-withdrawing effects, while the isopropoxy group could stabilize intermediates via steric shielding. In PEG/dioxane/water solvent systems, 1-bromo-3,5-dimethylbenzene achieved 85% conversion in C-O coupling, whereas bulkier analogs like 1-bromo-3,5-di-tert-butylbenzene showed lower conversions (62%) due to steric hindrance . The target compound’s isopropoxy group may offer intermediate reactivity in such systems.

Physical Properties and Solubility

- Boiling Points: Fluorinated analogs like 1-bromo-3,5-difluorobenzene have relatively low boiling points (140°C) due to weak intermolecular forces.

- Solubility: The isopropoxy group enhances solubility in polar aprotic solvents (e.g., dioxane) compared to non-polar tert-butyl or methyl groups, which may aid in catalyst recycling in biphasic systems .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions. For example, the isopropoxy group shows a septet (¹H, δ ~4.5 ppm) and a doublet (³J coupling).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI⁺: [M+H]⁺ at m/z 297.89).

- X-ray Crystallography : Use SHELX software to resolve crystal structures, particularly for confirming bond angles and torsional strain in the aromatic ring .

How can this compound be utilized in cross-coupling reactions to synthesize bioactive molecules?

Basic

this compound serves as an aryl halide precursor in Suzuki-Miyaura couplings :

- Protocol : React with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in THF/H₂O (3:1) at 80°C.

- Applications : Synthesize poly-substituted biaryls for enzyme inhibition studies (e.g., kinase inhibitors) .

What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

Advanced

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr, while protic solvents may induce elimination.

- Steric Hindrance : The isopropoxy group’s bulk can slow down meta-substitution. Computational modeling (DFT) predicts transition-state geometries to optimize conditions .

- Competing Pathways : Monitor intermediates via LC-MS to distinguish between SNAr and radical pathways .

How can conformational analysis via crystallography resolve ambiguities in substituent orientation?

Q. Advanced

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths and angles.

- Software : Refine structures with SHELXL (part of the SHELX suite) for high-precision anisotropic displacement parameters.

- Case Study : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous bromo-chloro aryl ethers to validate torsional preferences .

What strategies reconcile conflicting bioactivity data in protein-ligand interaction studies?

Advanced

Contradictory binding affinities (e.g., IC₅₀ variations) may stem from:

- Ligand Protonation States : Adjust buffer pH (e.g., Tris-HCl vs. phosphate) to stabilize the active form.

- Crystallographic vs. Solution Data : Validate binding modes using surface plasmon resonance (SPR) alongside X-ray structures.

- Docking Simulations : Employ AutoDock Vina to model steric clashes between the isopropoxy group and protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.